
N-Pyridin-3-ylpropane-1,3-diamine
Overview
Description
N-Pyridin-3-ylpropane-1,3-diamine is a chemical compound with the CAS Number: 938459-11-1 . It has a molecular weight of 151.21 and its IUPAC name is N1- (3-pyridinyl)-1,3-propanediamine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for N-Pyridin-3-ylpropane-1,3-diamine is 1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
N-Pyridin-3-ylpropane-1,3-diamine is a solid at room temperature . It has a molecular weight of 151.21 .Scientific Research Applications
Catalyst for Transfer Hydrogenation of Carbonyl Compounds
A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA: β-CD) is synthesized and used as a homogeneous catalyst for transfer hydrogenation of carbonyl compounds in water . This catalyst is eco-friendly and reusable, and it can be used under mild reaction conditions for the transfer hydrogenation of aromatic ketones to secondary alcohols using isopropyl alcohol as a green reducing agent .
Building Blocks in Synthetic Organic Chemistry
1,3-Diamines, including N-Pyridin-3-ylpropane-1,3-diamine, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . They are used in the development of an effective synthetic approach to 1,3-diamines .
Synthesis of Natural Products
1,3-Diamines are also used in the synthesis of natural products . They play a crucial role in the formation of various natural compounds, contributing to their structural diversity and complexity .
Industrial Applications
The catalyst synthesized from N-Pyridin-3-ylpropane-1,3-diamine has potential utility in industrial applications . Its advantages include simple preparation, stability, substrate selectivity, easy recovery, and reusability .
Research and Development of New Catalysts
N-Pyridin-3-ylpropane-1,3-diamine can be used in the research and development of new catalysts . The catalyst synthesized from this compound shows significant chiral induction, which is evident from preliminary chiral HPLC studies .
Green Chemistry
The use of N-Pyridin-3-ylpropane-1,3-diamine in the synthesis of catalysts contributes to the field of green chemistry . The catalyst synthesized from this compound is used in a water medium, making the process more environmentally friendly .
Mechanism of Action
Target of Action
It has been used to synthesize a water-soluble palladium (ii) complex, which acts as a catalyst for transfer hydrogenation of carbonyl compounds .
Mode of Action
N-Pyridin-3-ylpropane-1,3-diamine interacts with its targets by forming a complex with Palladium (II). This complex then acts as a catalyst for the transfer hydrogenation of carbonyl compounds .
Biochemical Pathways
The biochemical pathways affected by N-Pyridin-3-ylpropane-1,3-diamine are related to the transfer hydrogenation of carbonyl compounds. The compound, as part of a Palladium (II) complex, facilitates the reduction of carbonyl compounds to secondary alcohols . The downstream effects of this process depend on the specific carbonyl compounds involved and the context in which the reaction takes place.
Result of Action
The molecular and cellular effects of N-Pyridin-3-ylpropane-1,3-diamine’s action are primarily seen in its role as a catalyst for the transfer hydrogenation of carbonyl compounds. It facilitates the reduction of these compounds to secondary alcohols . The specific effects depend on the carbonyl compounds involved and the context of the reaction.
properties
IUPAC Name |
N'-pyridin-3-ylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMAVYVCEUHMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650920 | |
| Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-ylpropane-1,3-diamine | |
CAS RN |
938459-11-1 | |
| Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
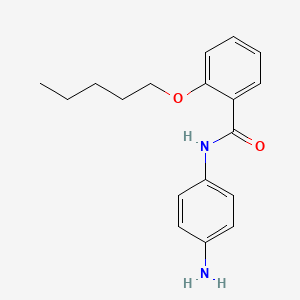
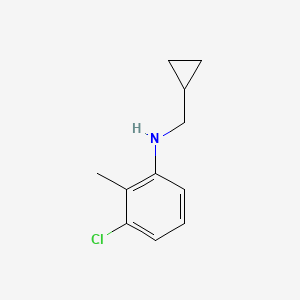
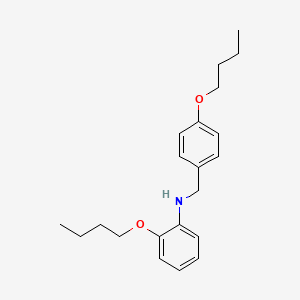
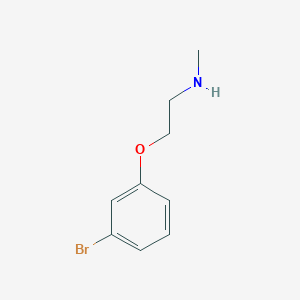
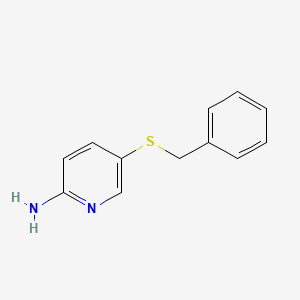
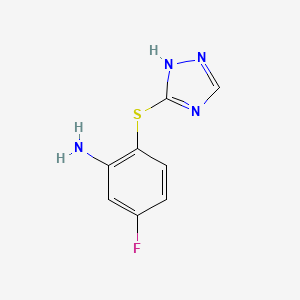
![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
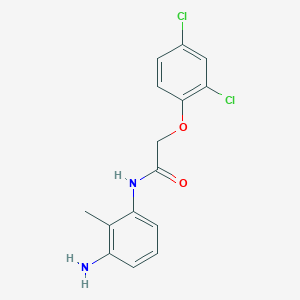
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
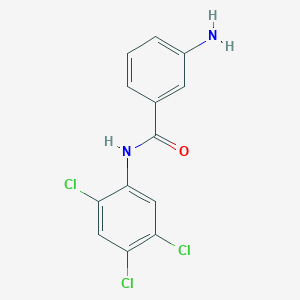
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)